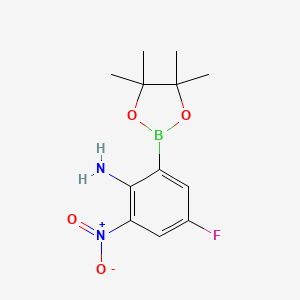

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

This compound (CAS: MFCD27936158, PN-1204) is a fluorinated nitroaniline derivative bearing a tetramethyl-1,3,2-dioxaborolane moiety at position 4. Its structure combines electron-withdrawing groups (fluoro, nitro) with a boron-based functional group, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications. The nitro group at position 2 and fluorine at position 4 create a sterically hindered environment, influencing reactivity and stability .

Propiedades

IUPAC Name |

4-fluoro-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)8-5-7(14)6-9(10(8)15)16(17)18/h5-6H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILLZWBTWVNBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in different aniline derivatives.

Substitution: The fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides and amines can be used, often requiring a base like triethylamine (Et₃N).

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Various aniline derivatives, including diamines.

Substitution: Alkylated or aminated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its boryl group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other organic compounds.

Biology: The compound's fluorescence properties make it a potential candidate for biological imaging and labeling. Its nitro group can also be exploited in bioconjugation techniques to attach biomolecules to surfaces or other targets.

Medicine: Research into the medicinal applications of this compound is ongoing. Its structural features may be useful in the design of new pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be leveraged in catalysis and other industrial processes.

Mecanismo De Acción

The mechanism by which 4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boryl group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to an organic halide. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Nitro Group Positioning : The nitro group at position 2 (ortho to borolane in PN-1204) creates stronger electron-withdrawing effects compared to para-substituted analogs (e.g., PN-0781). This enhances electrophilicity at the boron center, favoring cross-coupling reactions .

- Fluorine Substitution : Fluorine at position 4 (PN-1204) increases the compound’s absolute hardness (η), a measure of resistance to charge transfer, compared to meta-fluorinated analogs (PN-0863). This may reduce undesired side reactions in catalytic cycles .

Physical Properties and Stability

- Purity : All analogs listed in are synthesized at 95% purity, suggesting comparable purification challenges across this class .

- Melting Points : While direct data for PN-1204 is unavailable, reports a melting point of 165–170°C for 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, indicating that nitro and fluorine substituents likely lower melting points due to disrupted crystallinity .

- Stability: The nitro group in PN-1204 may render it more sensitive to light or heat compared to non-nitro analogs (e.g., ’s 3-(dioxaborolanyl)aniline), necessitating storage under inert conditions .

Actividad Biológica

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a fluorine atom and a nitro group attached to an aniline structure. The incorporation of a dioxaborolane moiety enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 282.08 g/mol |

| CAS Number | Not specified |

| Purity | ≥ 95% |

| Appearance | White to off-white solid |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated potent inhibition of the Hepatitis C virus (HCV), with an IC50 value of 0.34 μM against the CYP3A4 enzyme, which is crucial for drug metabolism . This suggests that the compound may also influence hepatic metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Antiparasitic Activity

Research into related compounds has shown promise in targeting malaria parasites. For example, modifications in similar chemical scaffolds have resulted in enhanced activity against Plasmodium falciparum, with some derivatives achieving EC50 values as low as 0.004 μM . The structural characteristics of this compound may contribute to its efficacy against parasitic infections.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the nitro group may play a role in redox reactions within cells, potentially leading to oxidative stress in target pathogens. Additionally, the dioxaborolane group may facilitate interactions with specific biological targets through boron-mediated mechanisms.

Case Study 1: Hepatitis C Virus Inhibition

A study focused on a series of non-nucleoside inhibitors for HCV revealed that compounds similar to this compound showed reversible inhibition of viral replication. The findings suggested that these compounds could be developed into effective antiviral therapies .

Case Study 2: Antimalarial Efficacy

In a mouse model for malaria infection using Plasmodium berghei, analogs of the compound demonstrated significant reductions in parasitemia. One particular analog exhibited a 30% reduction at a dosage of 40 mg/kg over four days . This highlights the potential for further development into antimalarial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.